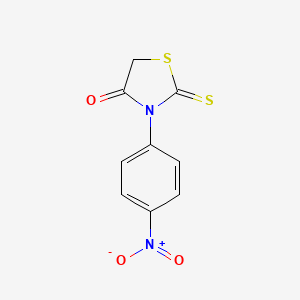

3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one” often belong to a class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For instance, a series of 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles were synthesized and their structures characterized by spectral (1H NMR, 13C NMR, infrared spectroscopy, liquid chromatography-mass spectroscopy) and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like 1H NMR, 13C NMR, infrared spectroscopy, and liquid chromatography-mass spectroscopy .Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) has been considered as a universally accepted model catalytic reaction due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using various spectroscopic techniques .Scientific Research Applications

Cytotoxic and Anti-HIV Properties : A study by (Bielenica et al., 2017) explored derivatives of thioxothiazolidinone, revealing significant cytotoxicity against certain cell lines and potential anti-HIV properties. This research highlights the compound's potential in the treatment of cancer and HIV.

Supramolecular Self-Assembly : Research by (Andleeb et al., 2017) focused on the supramolecular assemblies of thioxothiazolidinone derivatives. The study provides insights into the molecular structures and interactions that are crucial for developing new materials and drugs.

Antimicrobial Activity : A study by (B'Bhatt & Sharma, 2017) synthesized novel compounds from thioxothiazolidin-4-one and demonstrated their potent antibacterial and antifungal properties, suggesting applications in combating various infections.

Anticancer Activity Evaluation : (Buzun et al., 2021) conducted a study on thiazolidinone derivatives and identified compounds with high levels of antimitotic activity. This research is significant for the development of new cancer therapies.

Nickel(II) Complexes and DNA Binding : Research by (El-Sonbati et al., 2017) on nickel(II) complexes of thioxothiazolidinone derivatives showed interactions with DNA and exhibited antimicrobial activities, suggesting potential in drug design and disease treatment.

DFT Calculations and Optical Responses : A study by (Baroudi et al., 2020) focused on the synthesis of thioxo-thiazolidine and its theoretical analysis, indicating its potential for optoelectronic device applications.

Anticancer and In Silico Studies : (Alshammari et al., 2021) synthesized a thiazolidine-2,4-dione derivative and evaluated its cytotoxicity against cancerous and normal cell lines, highlighting its potential as an anticancer agent.

MMP Inhibitors in Tissue Damage : The study by (Incerti et al., 2018) on thiazolidinone derivatives as MMP inhibitors demonstrated their potential in treating tissue damage and inflammation.

Breast Cancer Studies : (Vanitha et al., 2021) synthesized thioxoimidazolidin-4-one derivatives and explored their interactions with the Estrogen Receptor, aiming to find potential treatments for breast cancer.

Safety And Hazards

Future Directions

Future research could focus on exploring the flexible chemistry of similar compounds for biomolecule immobilization and bioconjugation . Additionally, the catalytic reduction of 4-nitrophenol by nanostructured materials is a benchmark reaction that could be used to assess the activity of the nanostructured materials .

properties

IUPAC Name |

3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3S2/c12-8-5-16-9(15)10(8)6-1-3-7(4-2-6)11(13)14/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWPIFDMVXXWHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)-2-thioxothiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2883406.png)

![N-(1-cyanocyclopentyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2883407.png)

![3-methyl-N-(2-oxothiolan-3-yl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2883408.png)

![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2883415.png)